Nvs mllt-1 -

Nvs mllt-1

Catalog Number: EVT-10952895
CAS Number:
Molecular Formula: C23H23N5O
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NVS MLLT-1 is a small molecule inhibitor specifically designed to target the MLLT1 and MLLT3 proteins, which are part of the YEATS family involved in epigenetic regulation. This compound has demonstrated potent activity against these targets, with an IC50 value of approximately 150 nM, indicating its effectiveness in inhibiting histone interactions mediated by these proteins . NVS MLLT-1 is classified as an epigenetic probe due to its role in modulating protein interactions that influence gene expression and chromatin structure.

Source

NVS MLLT-1 was developed by the Structural Genomics Consortium and is available for research purposes through various chemical probe portals. It is part of a broader effort to provide tools for studying bromodomain-containing proteins and their roles in cellular processes .

Classification

NVS MLLT-1 falls under the category of epigenetic inhibitors, specifically targeting the YEATS domain of the MLLT proteins. Its selectivity profile shows a marked preference for MLLT1 and MLLT3 over other bromodomains, making it a valuable tool for dissecting the functional roles of these proteins in biological systems .

Synthesis Analysis

The synthesis of NVS MLLT-1 involves several key steps that integrate organic synthesis techniques to construct its complex molecular framework. While specific proprietary methods may not be publicly disclosed, the general synthetic pathway includes:

  1. Formation of the core structure: Utilizing cyclization reactions to create the bicyclic framework.
  2. Functionalization: Introducing various functional groups that enhance binding affinity and selectivity towards the target proteins.
  3. Purification: Employing chromatographic techniques to isolate the final compound from reaction mixtures.

The compound is soluble in dimethyl sulfoxide up to 50 mM, facilitating its use in biochemical assays .

Molecular Structure Analysis

Data

  • Molecular Formula: C23H23N5O
  • Molecular Weight: 397.46 g/mol
  • InChIKey: ZRTFTZCKJUNZIU-HNNXBMFYSA-N

The structural details indicate that NVS MLLT-1 is designed to fit within the binding pockets of its target proteins, allowing for effective inhibition of their functions .

Chemical Reactions Analysis

NVS MLLT-1 primarily acts through competitive inhibition of histone binding interactions mediated by MLLT1 and MLLT3. The compound's mechanism involves:

  • Binding Affinity: The inhibitor competes with histone peptides for binding sites on the YEATS domains, effectively disrupting normal protein interactions.
  • Selectivity: It shows high selectivity against other bromodomains, which is critical for minimizing off-target effects during experimental applications .
Mechanism of Action

The mechanism of action for NVS MLLT-1 involves several steps:

  1. Target Engagement: Upon administration, NVS MLLT-1 binds to the YEATS domain of MLLT1 and MLLT3.
  2. Inhibition of Protein Interactions: This binding prevents normal interactions between these proteins and their histone substrates, leading to altered epigenetic regulation.
  3. Biological Consequences: The inhibition can result in changes in gene expression patterns, potentially affecting cellular processes such as differentiation and proliferation.

Data from various assays indicate that NVS MLLT-1 effectively engages its targets within cellular contexts, demonstrating its utility as a research tool .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline compound.
  • Solubility: Soluble in dimethyl sulfoxide; limited solubility in aqueous environments.

Chemical Properties

  • pKa: The compound exhibits specific acid-base properties that influence its solubility and stability under physiological conditions.
  • Lipophilicity: The logP value indicates moderate lipophilicity, which impacts membrane permeability.

These properties are crucial for determining how NVS MLLT-1 behaves in biological systems and its potential absorption characteristics .

Applications

NVS MLLT-1 serves several scientific purposes:

  • Research Tool: It is utilized as a chemical probe to study the functions of MLLT proteins in various biological contexts, particularly in cancer research where these proteins play pivotal roles.
  • Epigenetic Studies: The compound aids in understanding the mechanisms underlying epigenetic regulation through histone modifications.
  • Drug Development: Insights gained from studies using NVS MLLT-1 can inform the design of new therapeutic agents targeting similar pathways in diseases associated with dysregulated epigenetic mechanisms .
Introduction to Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 in Epigenetic Regulation and Oncogenesis

Role of YEATS Domains in Histone Acetylation and Transcriptional Elongation

The YEATS domain (named after proteins Yaf9, ENL, AF9, Taf14, Sas5) is an evolutionarily conserved epigenetic reader module critical for interpreting post-translational modifications on histone tails. Unlike bromodomains, which recognize only acetylated lysine residues, YEATS domains exhibit broader binding specificity for both acetylated (Kac) and crotonylated (Kcr) histone marks. This versatility stems from a unique "end-open" binding pocket architecture characterized by an extended serine-lined groove and a π-π-π stacking network involving conserved aromatic residues (phenylalanine 28, tyrosine 78, and phenylalanine 59 in Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1). This structural arrangement accommodates the sterically demanding crotonyl moiety, which is associated with active gene transcription [1] [4].

Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 (MLLT1/ENL) and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 (MLLT3/AF9) are paralogous human YEATS domain-containing proteins. They function as essential scaffolding components within macromolecular complexes such as the Super Elongation Complex (SEC) and the DOT1L-containing complex (DotCom). Through their YEATS domains, Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 anchor these complexes to histone H3 lysine 9/27 acetylation (H3K9ac, H3K27ac) and crotonylation (H3K9cr, H3K27cr) marks on promoter-proximal regions. This recruitment facilitates RNA Polymerase II-dependent transcriptional elongation by promoting the phosphorylation of its C-terminal domain and enabling productive elongation of key oncogenes (MYC, BCL2) and developmental genes (HOXA9, MEIS1) [1] [4] [7].

Table 1: Key Features of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS Domains

FeatureMyeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS DomainComparison to Bromodomains
Ligand SpecificityAcetyl-Lysine (Kac), Crotonyl-Lysine (Kcr)Primarily Kac
Binding Pocket Topology"End-open" linear channel"Side-open" pocket
Key Structural Motifπ-π-π network (F28-Y78-F59 in Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1) for Kcr recognitionHydrophobic cavity for Kac
Primary Genomic TargetsH3K9ac, H3K27ac, H3K9cr, H3K27crH3K27ac, H4K16ac

Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 as Critical Coactivators in Mixed Lineage Leukemia Fusion-Driven Leukemogenesis

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL1 or KMT2A) gene are frequent drivers of high-risk acute leukemias, particularly in infants. These translocations fuse the N-terminus of Mixed Lineage Leukemia to the C-terminus of over 100 partner proteins, with Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 (34%) and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 (31%) being the most common. The resulting Mixed Lineage Leukemia-Mycloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 and Mixed Lineage Leukemia-Mycloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 fusion proteins constitutively recruit the SEC and DotCom complexes via their retained C-terminal ANC1 Homology Domain. Crucially, this bypasses the normal regulatory requirement for YEATS domain-mediated histone binding. The fusion proteins aberrantly localize to Mixed Lineage Leukemia target gene loci (e.g., HOXA9, HOXA10, MEIS1), driving their sustained, high-level expression. This hijacks normal developmental programs, blocks differentiation, and enforces a stem cell-like state, ultimately leading to leukemic transformation [1] [4] [7].

Beyond Mixed Lineage Leukemia fusions, wild-type Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 plays a critical role in facilitating phase separation of the SEC. The intrinsically disordered central region of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 undergoes multivalent interactions, promoting liquid-liquid phase separation. This concentrates transcriptional coactivators and RNA Polymerase II into biomolecular condensates, dramatically enhancing transcriptional output at target loci. Mutations within the Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain (e.g., p.117_118insNHL) identified in Wilms tumor enhance this phase separation capacity and lead to aberrant HOXA13 and MYC expression, directly linking dysregulated condensate formation to oncogenesis [4] [7].

Rationale for Targeting Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS Domains in Acute Myeloid Leukemia

The critical dependency of Mixed Lineage Leukemia-rearranged leukemias on the YEATS domain function of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 provides a compelling therapeutic rationale. Genetic disruption (e.g., CRISPR/Cas9 knockout) of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 is lethal to Mixed Lineage Leukemia-fusion leukemia cells but dispensable for normal hematopoiesis, indicating a favorable therapeutic index. Furthermore, Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 dependency extends beyond Mixed Lineage Leukemia-rearranged cases:

  • Nucleophosmin 1 Mutated Acute Myeloid Leukemia: Approximately 30% of adult Acute Myeloid Leukemia cases harbor Nucleophosmin 1 exon 12 mutations (NPM1c), causing cytoplasmic mislocalization of Nucleophosmin 1. These leukemias exhibit a characteristic HOX/MEIS gene expression signature similar to Mixed Lineage Leukemia-rearranged leukemias and show sensitivity to disruption of the SEC complex [5] [9].
  • Nucleoporin 98 Rearrangements: Nucleoporin 98 fusions (e.g., Nucleoporin 98-Mixed Lineage Leukemia, Nucleoporin 98-Homeobox A9) are high-risk lesions in pediatric and adult Acute Myeloid Leukemia that also drive HOX/MEIS overexpression [5].
  • Wilms Tumor: Somatic Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain mutations (~11% of discovery cohort) are oncogenic drivers associated with early age of onset and precursor lesions (intralobar nephrogenic rests) [7].

Table 2: Disease Contexts with Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 Dependency

Disease ContextMolecular AberrationRole of Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1/Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3Prevalence
Mixed Lineage Leukemia-r Acute Myeloid Leukemia/Acute Lymphocytic LeukemiaMixed Lineage Leukemia-Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3, Mixed Lineage Leukemia-Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 fusionConstitutive recruitment of SEC/DotCom via fusion protein; YEATS domain required in some contexts~10% pediatric acute leukemia
Nucleophosmin 1 Mutated Acute Myeloid LeukemiaNucleophosmin 1 Exon 12 mutations (NPM1c)SEC complex required for HOX/MEIS expression; critical dependency on Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1~30% adult Acute Myeloid Leukemia
Nucleoporin 98 Rearranged Acute Myeloid LeukemiaNucleoporin 98-Mixed Lineage Leukemia, Nucleoporin 98-Homeobox A9, etc.Drives aberrant HOX/MEIS expression; SEC dependency<5-10% Acute Myeloid Leukemia (higher in pediatrics)
Wilms Tumour (Favourable Histology)Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain mutations (e.g., p.117_118insNHL)Mutations enhance histone binding affinity and/or phase separation, driving HOXA13, MYC overexpression~4-11%

Targeting the YEATS domain offers distinct advantages:

  • Disruption of Oncogenic Transcriptional Hubs: Inhibitors block the critical protein-protein interaction between the YEATS domain and acylated histones, preventing the recruitment of elongation complexes to specific loci like HOXA9 and MYC [1] [8].
  • Mutation Agnostic: Surface expression of Nucleophosmin 1 provides an alternative target in Acute Myeloid Leukemia, independent of Mixed Lineage Leukemia rearrangement or Nucleophosmin 1 mutation status, broadening the applicability [6].
  • Synergy Potential: Preclinical data indicates synergistic anti-leukemic effects when combining YEATS domain inhibitors with menin inhibitors, which disrupt the menin-Mixed Lineage Leukemia interaction upstream, offering a promising multi-targeted approach [8] [9].

The structural characterization of the YEATS domain, particularly the co-crystal structures with small-molecule inhibitors like SGC-iMLLT bound to the Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 YEATS domain, provides a blueprint for rational drug design to achieve high potency and selectivity [1] [3]. This foundational understanding positions Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 1 and Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3 YEATS domains as tractable and therapeutically relevant epigenetic targets across multiple malignancies.

Properties

Product Name

Nvs mllt-1

IUPAC Name

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]isoquinoline-6-carboxamide

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C23H23N5O/c1-15-3-2-10-28(15)14-22-26-20-7-6-19(12-21(20)27-22)25-23(29)17-4-5-18-13-24-9-8-16(18)11-17/h4-9,11-13,15H,2-3,10,14H2,1H3,(H,25,29)(H,26,27)/t15-/m0/s1

InChI Key

ZRTFTZCKJUNZIU-HNNXBMFYSA-N

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)C=NC=C5

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